Butane-2,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butane-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVXCQZPNWFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903769 | |
| Record name | 2,3-Butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-86-0 | |
| Record name | 2,3-Butanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemistry and Isomerism in Butane 2,3 Diamine Systems
Elucidation of Stereoisomeric Forms
Butane-2,3-diamine possesses two chiral centers at the second and third carbon atoms. According to stereochemical principles, a molecule with n chiral centers can theoretically exhibit up to 2ⁿ stereoisomers. For this compound, with two chiral centers, this suggests a maximum of 2² = 4 stereoisomers. These are typically observed as two pairs of enantiomers and a meso compound.
(2R,3R)-Butane-2,3-diamine Enantiomer
The (2R,3R)-butane-2,3-diamine isomer is one of the two enantiomers of the compound. In this configuration, both chiral centers (C2 and C3) have the R absolute configuration. This specific arrangement means that the molecule is chiral and exists as a non-superimposable mirror image of its (2S,3S) counterpart. wikipedia.orgnih.gov It is also referred to as (2R,3R)-(-)-2,3-butanediamine. nih.gov
(2S,3S)-Butane-2,3-diamine Enantiomer
The (2S,3S)-butane-2,3-diamine isomer is the other enantiomer, possessing the S absolute configuration at both chiral centers. Like its (2R,3R) counterpart, this isomer is chiral and optically active, rotating plane-polarized light. jst.go.jpalfa-chemistry.comsigmaaldrich.com It is also known as (2S,3S)-(+)-2,3-butanediamine. alfa-chemistry.com
(2R,3S)-Butane-2,3-diamine (meso-form)
The (2R,3S)-butane-2,3-diamine isomer is a diastereomer of the (2R,3R) and (2S,3S) forms. Due to the presence of two chiral centers with opposite configurations (R and S), this molecule possesses an internal plane of symmetry, making it an achiral compound despite having chiral centers. wikipedia.orgontosight.ainih.govlibretexts.org This specific stereoisomer is therefore referred to as the meso-form. It is also known by synonyms such as meso-2,3-diaminobutane and rel-(2R,3S)-2,3-butanediamine. nih.gov The meso form does not rotate plane-polarized light. stackexchange.com
Racemic Mixtures of this compound
A racemic mixture, or racemate, of this compound is defined as an equimolar mixture of the two enantiomers: (2R,3R)-butane-2,3-diamine and (2S,3S)-butane-2,3-diamine. masterorganicchemistry.com Such mixtures are optically inactive because the optical rotation of each enantiomer cancels out the other. masterorganicchemistry.com Racemic mixtures are often formed in synthetic processes where chiral centers are created without chiral induction, resulting in equal amounts of both enantiomers. masterorganicchemistry.com The racemic mixture of this compound is also referred to as DL-2,3-diaminobutane or (+/-)-2,3-diaminobutane. wikipedia.orgnih.gov
Conformational Analysis and Flexibility
The butane (B89635) backbone of this compound allows for rotation around its single bonds, leading to various possible conformations. The flexibility of this backbone significantly influences the molecule's behavior, particularly when it acts as a ligand in coordination chemistry.
Impact of Butane Backbone Flexibility on Ligand Properties
Compound List
this compound
(2R,3R)-Butane-2,3-diamine
(2S,3S)-Butane-2,3-diamine
(2R,3S)-Butane-2,3-diamine
DL-2,3-Diaminobutane
meso-Butane-2,3-diamine
Advanced Synthetic Methodologies for Butane 2,3 Diamine and Its Derivatives
Stereoselective Synthesis of Enantiomerically Pure Butane-2,3-diamine
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the two chiral centers (C2 and C3). Various methods have been developed to achieve high enantiomeric and diastereomeric purity.
The reduction of butane-2,3-dione (diacetyl) is a common strategy to access precursors for this compound. Stereoselective reduction methods are employed to introduce chirality.
Biocatalysis offers an environmentally friendly and highly selective approach to chiral synthesis. Enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of carbonyl compounds. While specific enzymatic routes directly yielding this compound from butane-2,3-dione are not extensively detailed in the provided snippets, the principle is well-established for related transformations. For instance, ADHs are employed for the stereoselective reduction of diketones to chiral diols mdpi.comacs.org. The broader application of biocatalysis for the synthesis of chiral amines from ketones is also recognized researchgate.netresearchgate.netnih.gov. These enzymatic methods typically offer high chemo-, regio-, and stereoselectivity under mild conditions.
Asymmetric hydrogenation using transition metal catalysts is a cornerstone of modern stereoselective synthesis. Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes, often featuring chiral phosphine (B1218219) or diamine ligands, are highly effective for the enantioselective reduction of imines and ketones, which can serve as precursors to this compound acs.orgajchem-b.compharmtech.comnih.gov.
Ruthenium Catalysts: Ruthenium complexes, particularly those incorporating chiral diamine ligands, are known for their efficacy in the asymmetric hydrogenation of imines and ketones, often achieving high enantioselectivities (up to 99%) ajchem-b.comgoogle.com. Systems involving Ru-BINAP/diamine complexes have demonstrated broad applicability ajchem-b.comgoogle.com.
Rhodium Catalysts: Rhodium complexes, often paired with chiral phosphine ligands like DuPhos or Josiphos, are also potent catalysts for asymmetric hydrogenation, yielding chiral amines with excellent enantiomeric excesses ajchem-b.compharmtech.com.
Iridium Catalysts: Iridium-based catalytic systems are recognized for their efficiency in the asymmetric hydrogenation of both unfunctionalized olefins and imines acs.orgajchem-b.com.
Platinum Catalysts: Modified heterogeneous platinum catalysts, particularly those incorporating cinchona alkaloids, have been explored for the enantioselective hydrogenation of diketones like butane-2,3-dione, primarily yielding chiral hydroxyketones with moderate enantioselectivity psu.eduresearchgate.net.
Table 3.1.1.2: Representative Asymmetric Hydrogenation Approaches for Amine Precursors
| Catalyst System (Metal/Ligand) | Substrate Precursor | Reaction Conditions | Yield | Enantioselectivity (ee) | Reference Snippet |
| Ru-BINAP/Diamine | Ketones/Imines | Varied | High | Up to 99% | ajchem-b.comgoogle.com |
| Rh-Chiral Phosphine | Ketones/Imines | Varied | High | High | ajchem-b.com |
| Ir-Chiral Ligand | Imines/Olefins | Varied | High | High | acs.orgajchem-b.com |
| Pt-Cinchona Modified | Butane-2,3-dione | Varied | Moderate | Up to 90% (for hydroxyketone) | psu.eduresearchgate.net |
Dimethylglyoxime (B607122) (DMG), derived from butane-2,3-dione, serves as a key precursor for this compound. Its reduction can be achieved through various methods, including catalytic hydrogenation or using strong reducing agents like lithium aluminum hydride (LiAlH₄) wikipedia.orgwikipedia.org.
The reduction of dimethylglyoxime typically yields a mixture of stereoisomers: the meso form and the racemic (dl) mixture of enantiomers wikipedia.org. Separation of these diastereomers can be accomplished through fractional crystallization of their hydrochloride salts. Further resolution of the enantiomers can be achieved using chiral resolving agents, such as tartrate salts wikipedia.org.
Table 3.1.2: Reduction of Dimethylglyoxime to this compound
| Reducing Agent | Precursor | Product(s) | Stereoisomers Obtained | Separation Method(s) | Reference Snippet |
| LiAlH₄ | Dimethylglyoxime | This compound | Meso, DL (racemic) | Fractional crystallization of hydrochlorides, Tartrate resolution | wikipedia.orgwikipedia.org |
| Catalytic H₂ | Dimethylglyoxime | This compound (stereoisomers) | Meso, DL (racemic) | Fractional crystallization of hydrochlorides, Tartrate resolution | wikipedia.org |
This methodology involves the initial formation of a chiral imine, often by reacting a carbonyl compound with a chiral amine or by employing a chiral auxiliary. Subsequently, an organometallic reagent is added to the imine in a diastereoselective manner, creating new stereocenters. While direct examples specifically for this compound synthesis using this precise route are not detailed in the provided snippets, the principle is well-established for the synthesis of chiral amines with multiple stereogenic centers pharmtech.comresearchgate.netosi.lv. Chiral auxiliaries, such as those derived from tert-butanesulfinamide, are frequently used to control the stereochemical outcome of such additions, leading to highly stereodefined amine products researchgate.netosi.lv. The resulting chiral intermediates can then be further transformed to yield the desired diamine structure.
This approach encompasses various strategies where stereochemistry is controlled during the functionalization of butane-2,3-dione or its derivatives. This can include:
Chiral Auxiliary Approaches: Attaching a chiral auxiliary to a butane-2,3-dione derivative can direct subsequent reactions stereoselectively benchchem.comosi.lv.
Stereoselective Reductions: Asymmetric reduction of butane-2,3-dione itself or its functionalized derivatives using chiral catalysts (e.g., Ru-BINAP systems) can yield chiral diols, which can then be converted to diamines benchchem.comajchem-b.compsu.eduresearchgate.net.
Condensation Reactions: The condensation of amines with butane-2,3-dione can lead to diamines. For instance, the reaction with tert-butylamine (B42293) yields N,N'-di-tert-butylthis compound, where the bulky tert-butyl groups influence the stereochemical outcome benchchem.com.
Table 3.1.4: Stereocontrolled Functionalization Strategies
| Starting Material Derivative | Chiral Auxiliary/Catalyst | Reaction Type | Stereochemical Outcome | Reference Snippet |
| Butane-2,3-dione | Chiral Catalysts (e.g., Ru/BINAP) | Asymmetric Hydrogenation (to diol precursor) | High ee | benchchem.comajchem-b.compsu.eduresearchgate.net |
| Butane-2,3-dione | Chiral Auxiliaries | Functionalization/Condensation | Stereocontrolled | benchchem.comosi.lvbenchchem.com |
Compound List:
this compound
Butane-2,3-dione (Diacetyl)
Dimethylglyoxime
Chiral amines
Ketoreductases (KREDs)
Alcohol dehydrogenases (ADHs)
Ruthenium (Ru)
Rhodium (Rh)
Iridium (Ir)
Platinum (Pt)
Chiral ligands
BINAP
DuPhos
Josiphos
Cinchona alkaloids
Lithium aluminum hydride (LiAlH₄)
Tartrate salts
tert-butanesulfinamide
N,N'-di-tert-butylthis compound
3-hydroxybutan-2-one
(R,R)-(-)-2,3-butanediol
(2R,3S)-butane-2,3-diol
(2R,3R)-N2,N3-bis((S)-1-phenylethyl)this compound
N-Aryl imines
N-Alkyl imines
2-pyridyl cyclic imines
3H-indoles
Quinoxalines
Tetrahydroquinoxalines
Asymmetric Reduction of 2,3-Diketone Precursors
Synthesis via Hydrolysis of Imidazole (B134444) Derivatives
Controlled pH and Temperature Regimes for Diastereomeric Excess
Mechanistic Considerations of Ring-Opening Hydrolysis
Photochemical and Other Novel Synthetic Approaches
Beyond traditional hydrolysis methods, novel synthetic strategies are continually being explored. While direct photochemical synthesis of this compound is not extensively detailed in the provided literature, research into related diamine synthesis highlights the potential of various innovative approaches. For instance, the synthesis of chiral imidazolines, which can serve as precursors to chiral diamines, has been achieved through enantioselective addition/hydroamidination reactions catalyzed by chiral rare-earth metal complexes. chinesechemsoc.org Such methods offer atom-economical routes under mild conditions, potentially adaptable for this compound synthesis.
Continuous Flow Synthesis of this compound Precursors and Protected Derivatives
Isolation and Purification Techniques for Stereoisomers
The separation of this compound's stereoisomers is a critical step for its application in stereoselective synthesis. The meso and d,l diastereomers exhibit different physical properties that can be exploited for their isolation.
Fractional Crystallization of Hydrochloride Salts
Coordination Chemistry of Butane 2,3 Diamine Ligands
Bidentate Ligand Formation and Chelating Properties
Butane-2,3-diamine acts as a classic chelating agent, utilizing its two nitrogen atoms to bind to a central metal ion, thereby forming a stable ring structure. askfilo.comevitachem.com This chelation enhances the stability of the metal complex compared to coordination with monodentate amine ligands.
Coordination through Nitrogen Atoms
The fundamental mode of coordination for this compound involves the donation of lone pairs of electrons from its two nitrogen atoms to a metal center. evitachem.combenchchem.com This dual coordination classifies it as a bidentate ligand, leading to the formation of a five-membered chelate ring with the metal ion. askfilo.compublish.csiro.au The presence of bulky substituents on the nitrogen atoms, such as in N2,N3-Di-tert-butylthis compound, can introduce significant steric hindrance, which influences the reactivity and selectivity of the resulting metal complexes, a property valuable in fields like asymmetric catalysis. evitachem.combenchchem.com
Complexation with Transition Metal Ions
This compound and its derivatives form complexes with a wide range of transition metals, including cobalt, platinum, and osmium. askfilo.comwikipedia.orgacs.org The stereochemistry of the ligand (meso, R,R, or S,S) dictates the possible isomers of the resulting complexes. wikipedia.org
Group 14 Metals: Germanium(II), Tin(II), and Lead(II) Complexes
This compound and its N-substituted derivatives have been shown to form stable complexes with Group 14 metals in their +2 oxidation state, specifically Germanium(II), Tin(II), and Lead(II). benchchem.com These complexes are of interest as potential precursors for materials science applications, such as atomic layer deposition (ALD). evitachem.com
A common synthetic route to these Group 14 metal complexes involves transamination reactions. benchchem.com This method utilizes metal amide precursors, such as Pb[N(SiMe₃)₂]₂, where the diamine ligand displaces the bis(trimethylsilyl)amide groups to form the desired complex. benchchem.com This synthetic strategy has also been employed for the synthesis of related cobalt(II) complexes. researchgate.net The reaction of N2,N3-di-tert-butylthis compound with Ge(II) or Sn(II) precursors can lead to the formation of cyclic amides, which have been investigated as ALD precursors. evitachem.com
Table 1: Synthesis of Group 14 Metal Complexes via Transamination
| Metal Precursor | Diamine Ligand | Resulting Complex Type | Reference |
|---|---|---|---|
| Pb[N(SiMe₃)₂]₂ | N2,N3-Di-tert-butylthis compound | Plumbylene (NHPb) | benchchem.comchemrxiv.org |
| Ge(II) precursor | N2,N3-di-tert-butylthis compound | Cyclic amide | evitachem.com |
| Sn(II) precursor | N2,N3-di-tert-butylthis compound | Cyclic amide | evitachem.com |
| Co[N(SiMe₃)₂]₂ | rac-N2,N3-di-tert-butylthis compound | Tri-coordinate Co(II) silylamide | researchgate.net |
The thermal properties of these Group 14 metal-diamine complexes are crucial for their application as precursors in deposition techniques. Research into a lead(II) complex, rac-N2,N3-di-tert-butylbutane-2,3-diamido lead(II), has shown that high steric hindrance from the tert-butyl groups and the rac-butane backbone can successfully block redox decomposition pathways that are observed in analogous complexes with ethylene (B1197577) or ethane (B1197151) backbones. chemrxiv.org This enhanced stability pushes the onset of thermal decomposition to above 150 °C. chemrxiv.org However, lead(II) complexes of this type can still be thermally unstable, with decomposition pathways involving bimolecular dehydrogenation to yield metallic lead (Pb(0)) and diimine derivatives. benchchem.com Similar reactivity and decomposition to the elemental metal have been noted for related germanium(II) and tin(II) complexes. benchchem.com
Table 2: Decomposition of Metal-Diamine Complexes
| Metal Complex | Decomposition Pathway | Products | Reference |
|---|---|---|---|
| Pb(II) complex with N2,N3-Di-tert-butylthis compound | Bimolecular dehydrogenation | Pb(0), diimine derivatives | benchchem.com |
| Pb(II) complex with N,N'-di-tert-butylethylene-1,2-diamine | Bimolecular redox | Pb(0), free diamine, HN(SiMe₃)₂, diimine | chemrxiv.org |
Common Transition Metals: Cobalt(II), Copper(II), Nickel(II), Manganese(II), and Zinc(II) Complexes
This compound (bn) is a versatile chelating ligand that forms stable complexes with a variety of transition metals. benchchem.comwikipedia.org The coordination chemistry of this compound with cobalt(II), copper(II), nickel(II), manganese(II), and zinc(II) has been a subject of interest due to the diverse stereochemical and reactivity properties of the resulting complexes. wikipedia.orgacs.orggrafiati.com These diamines, existing as meso and a pair of enantiomers, readily form complexes with these transition metals. wikipedia.org
Potentiometric and Calorimetric Studies of Complex Formation
Potentiometric and calorimetric studies are crucial in determining the stability and thermodynamic parameters of metal-ligand complexes in solution. For this compound complexes with Co(II), Cu(II), Ni(II), Mn(II), and Zn(II), these studies provide insights into the formation constants (log K) and the enthalpy (ΔH) and entropy (ΔS) changes upon complexation.
Potentiometric titrations have been employed to determine the protonation constants of Schiff bases and the stability constants of their binary metal complexes. researchgate.net For instance, studies on related Schiff base complexes have shown the formation of 1:1 and 1:2 metal-to-ligand ratios. ajol.info The stability of these complexes is influenced by factors such as the nature of the metal ion and the ligand structure. The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), is generally followed.
Calorimetric measurements provide direct information on the enthalpy changes associated with complex formation. These studies, in conjunction with potentiometric data, allow for the calculation of the entropy change, providing a complete thermodynamic profile of the complexation reaction.
Table 1: Stability Constants (log K) for Metal Complexes with Diamine Ligands
| Metal Ion | Ligand | log K1 | log K2 | Medium | Reference |
| Co(II) | N-(1-morpholinobenzyl) semicarbazide | - | 1:2 ratio determined | Methanol/Ethanol (B145695) | ajol.info |
| Ni(II) | N-(1-morpholinobenzyl) semicarbazide | - | 1:2 ratio determined | Methanol/Ethanol | ajol.info |
| Cu(II) | Salicylidene-4-chlorophenyl-2-aminothiazole | - | - | 50% DMSO-water | researchgate.net |
| Ni(II) | (2E,2′E)-N,N′-(2-Hydroxypropane-1,3-diyl)bis[(2-hydroxyimino)propanamide] | - | - | Aqueous | mdpi.com |
| Cu(II) | (2E,2′E)-N,N′-(2-Hydroxypropane-1,3-diyl)bis[(2-hydroxyimino)propanamide] | - | - | Aqueous | mdpi.com |
Influence of Ligand Stereochemistry on Complex Geometry
For example, in cobalt(III) complexes, the use of meso-butane-2,3-diamine has been shown to result in a rare axial orientation of the methyl groups on the diamine-cobalt rings. wikipedia.org The steric interactions between the ligand's substituents and other coordinated ligands play a crucial role in determining the preferred coordination geometry. benchchem.com The conformational flexibility of the butane (B89635) chain allows for adaptive binding to the metal center. benchchem.com
The different stereoisomers can lead to the formation of diastereomeric complexes with distinct physical and chemical properties. The resolution of these diastereomers can be achieved through methods like fractional crystallization of their salts, such as tartrates. wikipedia.org
Octahedral and Square Planar Geometries in Metal-Diamine Complexes
This compound complexes with transition metals like cobalt(II), copper(II), and nickel(II) can adopt various coordination geometries, with octahedral and square planar being the most common. uou.ac.inresearchgate.net The preferred geometry is influenced by the metal ion's d-electron configuration, the ligand field strength, and steric factors. libretexts.org
Octahedral Geometry: Metal ions like Co(II) and Ni(II) frequently form octahedral complexes with this compound, especially in the presence of weakly coordinating anions or solvent molecules that can occupy the axial positions. uou.ac.inasianpubs.org For instance, complexes of the type [M(bn)2X2] (where M = Co, Ni and X is a halide or pseudohalide) are typically octahedral. asianpubs.org In these complexes, the two this compound ligands act as bidentate chelators in the equatorial plane, with the two other ligands in the axial positions. Electronic spectra and magnetic moment data are key in confirming the octahedral geometry of these complexes. researchgate.netasianpubs.org
Square Planar Geometry: Square planar geometry is commonly observed for d8 metal ions like Ni(II) and Cu(II) with strong field ligands. uou.ac.in While this compound is not the strongest field ligand, square planar complexes can be formed, particularly with Ni(II). uou.ac.inresearchgate.net The stability of square planar complexes is enhanced by the presence of strong-field ligands with π-bonding capabilities. uou.ac.in For example, nickel(II) can form a square planar complex with cyanide, whereas with ammonia (B1221849) or water, it forms octahedral complexes. uou.ac.in Some copper(II) complexes with related Schiff bases have also been found to possess square planar geometry. grafiati.com
Reactivity and Stability of this compound Metal Complexes
Stabilization of Metal Oxidation States
This compound and its derivatives are effective at stabilizing various oxidation states of transition metals. benchchem.comevitachem.com The nitrogen donor atoms of the diamine form strong coordinate covalent bonds with the metal ion, which helps to stabilize the metal center electronically. benchchem.comevitachem.com This stabilization is crucial for the catalytic activity and reactivity of the metal complexes. benchchem.comevitachem.com
Steric Bulk and Its Influence on Selectivity in Catalysis
The steric bulk of the this compound ligand, particularly when substituted on the nitrogen atoms or the carbon backbone, has a profound influence on the selectivity of catalytic reactions. benchchem.combenchchem.com The methyl groups on the this compound backbone introduce steric hindrance that can direct the approach of a substrate to the metal center, leading to enhanced selectivity in catalysis. benchchem.com
For instance, in asymmetric catalysis, chiral this compound ligands are used to create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of a product. benchchem.com The rigid conformation of the diamine ligand can induce steric control over substrate binding. benchchem.com The steric bulk of N-substituted derivatives, such as N,N'-di-tert-butylthis compound, can further enhance selectivity by creating a more defined and sterically hindered active site. benchchem.com This steric hindrance can prevent unwanted side reactions and improve the efficiency of the catalyst. benchchem.com In some cases, the steric effects of the ligand can lead to excellent mono-selectivity in C-H activation reactions. nih.gov
Structural Characterization of this compound Metal Complexes
The definitive determination of the three-dimensional structure and bonding in metal complexes of this compound (bn) and its derivatives relies on a combination of single-crystal X-ray diffraction and various spectroscopic methods. These techniques provide complementary information, with X-ray crystallography offering a precise spatial map of the atoms and spectroscopy probing the electronic environment and bonding characteristics of the complex in different states.
X-ray Diffraction Analysis of Coordination Environments
Single-crystal X-ray diffraction is the most powerful technique for obtaining unambiguous structural information about coordination compounds in the solid state. benchchem.com It provides precise data on bond lengths, bond angles, coordination geometry, and stereochemistry. This method has been successfully applied to characterize several metal complexes involving this compound and its substituted analogues, revealing key structural features.
Research on ruthenium complexes with the substituted ligand 2,3-diamino-2,3-dimethylbutane (L) has provided detailed crystallographic data. acs.orgnih.gov For instance, the structures of two bis(amido)ruthenium(IV) complexes, [Ru(bpy)(L-H)₂][ZnBr₄]·CH₃CN and [Ru(L)(L-H)₂]Cl₂·2H₂O (where bpy is 2,2'-bipyridine (B1663995) and L-H is the deprotonated, amido form of the diamine), were determined. acs.orgnih.gov In both complexes, the coordination geometry around the ruthenium center is distorted octahedral. The two Ru−N(amide) bonds formed from the deprotonated diamine ligands are positioned cis to each other. acs.orgnih.gov These Ru-N(amide) bond distances are notably short, ranging from 1.835(7) to 1.856(7) Å, indicating significant double-bond character. acs.orgnih.gov The N(amide)−Ru−N(amide) bond angles are approximately 110°. acs.orgnih.gov
The structure of a cobalt(III) complex containing the meso-isomer of this compound, [Co(meso-bn)₂CO₃]⁺, has also been elucidated by X-ray crystallography. wikipedia.org This analysis confirmed the presence of rarely observed axial methyl groups on each of the diamine-cobalt chelate rings. wikipedia.org The ability of this compound and its derivatives to form stable chelate rings is a crucial aspect of its coordination chemistry. doubtnut.com
The crystallographic data for these representative complexes are summarized in the table below.
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
|---|---|---|---|---|---|
| [Ru(bpy)(L-H)₂][ZnBr₄]·CH₃CN | Monoclinic | P2₁/n | Ru-N(amide): 1.835(7), 1.856(7) | N(amide)-Ru-N(amide): ~110 | acs.orgnih.gov |
| [Ru(L)(L-H)₂]Cl₂·2H₂O | Tetragonal | I4₁/a | Ru-N(amide): 1.841(7) | N(amide)-Ru-N(amide): ~110 | acs.orgnih.gov |
| [Co(meso-bn)₂CO₃]⁺ | Not specified in source | Not specified in source | Features axial methyl groups | Not specified in source | wikipedia.org |
Where L = 2,3-diamino-2,3-dimethylbutane and L-H = its deprotonated (amido) form.
General X-ray diffraction studies on coordination compounds confirm that the analysis of diffraction patterns allows for the determination of the crystal system (e.g., monoclinic, orthorhombic, tetrahedral) and lattice parameters. jocpr.comijcce.ac.ir This fundamental information is crucial for understanding the packing of molecules in the crystal lattice and identifying the precise coordination environment of the central metal ion. jocpr.comacs.org
Spectroscopic Techniques in Complex Elucidation
While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques are vital for confirming coordination, determining structure in solution, and probing the electronic properties of the complexes. researchgate.net Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are routinely used. researchgate.net
Infrared (IR) Spectroscopy is primarily used to confirm the coordination of the this compound ligand to the metal center. Upon complexation, the vibrational frequencies associated with the amine (-NH₂) groups of the ligand are expected to shift. For instance, in Schiff base complexes derived from 2,3-diaminobutane, the formation of the complex is confirmed by changes in the IR spectrum compared to the free ligand. orientjchem.org The appearance of new bands at lower frequencies can often be assigned to the metal-nitrogen (M-N) stretching vibration, providing direct evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and environment of the complex in solution. Both ¹H and ¹³C NMR are used to characterize the ligand framework within the complex. orientjchem.org For the diamagnetic Ru(IV)-amide complexes with 2,3-diamino-2,3-dimethylbutane, ¹H NMR spectroscopy is particularly informative, showing the chemical shifts of the amide protons at a distinct position around 13 ppm. acs.orgnih.gov In studies involving ruthenium complexes with phosphine (B1218219) co-ligands, ³¹P{¹H} NMR spectroscopy is a powerful tool to monitor the complexation reaction and characterize the resulting isomers. researchgate.net
UV-Visible (UV-Vis) Spectroscopy gives insight into the electronic structure of the metal complexes. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions. Bands in the ultraviolet region are typically assigned to intra-ligand π-π* and n-π* transitions. mdpi.com Upon coordination, these bands may shift. mdpi.com More importantly, new bands often appear in the visible region, which can be assigned to d-d electronic transitions within the metal's d-orbitals or to metal-to-ligand charge transfer (MLCT) transitions. najah.edu The position and intensity of these bands are highly dependent on the coordination geometry (e.g., octahedral, square planar) and the nature of the metal-ligand bonding. orientjchem.orgmdpi.com For example, the electronic spectra of various transition metal complexes have been used to propose octahedral or square planar geometries. mdpi.comresearchgate.net
The table below summarizes the application of these spectroscopic techniques in the characterization of this compound and related diamine complexes.
| Technique | Information Obtained | Key Findings / Observations | References |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination; Identification of M-N bond formation. | Shifts in N-H stretching frequencies; Appearance of new bands assignable to M-N vibrations. | researchgate.netorientjchem.org |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Elucidation of solution-state structure; Confirmation of ligand environment; Monitoring of reaction progress. | Characteristic shifts for ligand protons upon coordination; Amide proton signal for Ru(IV) complexes at ~13 ppm; ³¹P NMR used to identify isomers. | acs.orgnih.govresearchgate.netorientjchem.org |
| UV-Visible Spectroscopy | Determination of electronic structure and coordination geometry. | Intra-ligand (π-π, n-π), d-d, and Metal-to-Ligand Charge Transfer (MLCT) bands help infer geometry (e.g., octahedral vs. square planar). | mdpi.comnajah.edu |
Butane 2,3 Diamine in Asymmetric Catalysis
Role as a Chiral Auxiliary and Ligand in Enantioselective Reactions
The structural features of butane-2,3-diamine, specifically its two primary amine groups positioned vicinally on a four-carbon chain, allow it to act as a bidentate ligand. When coordinated to transition metals such as copper (Cu) or nickel (Ni), it forms chiral metal complexes. These complexes are crucial for inducing asymmetry in catalytic reactions by creating a chiral environment around the metal center. The rigidity and specific stereochemistry of the this compound backbone can influence the approach of substrates, thereby controlling the stereochemical outcome of the reaction and leading to enantiomerically enriched products . The steric bulk introduced by substituents on the diamine backbone, as seen in derivatives like N2,N3-Di-tert-butylthis compound, can further enhance selectivity by preventing unwanted side reactions and directing substrate binding evitachem.combenchchem.com.
Asymmetric C-C Bond Formation Reactions
This compound and its derivatives have been successfully employed in various asymmetric C-C bond formation reactions, demonstrating their utility in constructing complex chiral molecules.
Henry (Nitroaldol) Reaction Catalysis
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that couples nitroalkanes with aldehydes or ketones to produce β-nitro alcohols wikipedia.org. This reaction is particularly important as the resulting nitro alcohols are versatile intermediates that can be transformed into various other functional groups, including amino alcohols, making them valuable in pharmaceutical synthesis wikipedia.orgmdpi.com.
The stereochemical control in these Cu(II)-catalyzed Henry reactions is primarily dictated by the chiral ligand, in this case, this compound or its modified versions. The precise arrangement of the diamine around the copper center influences the transition state geometry, favoring the formation of one enantiomer over the other mdpi.comrsc.orgresearchgate.net. The enantioselectivity achieved can be very high, with reported values reaching up to 97% ee in some cases researchgate.net. The ability to tune the ligand structure, for example, by introducing bulky substituents, can further refine the stereochemical outcome and improve enantioselectivity evitachem.combenchchem.com. The absolute configuration of the product is often dependent on the absolute configuration of the diamine ligand used mdpi.com.
Enecarbamate Additions to Diketones
Another significant application of this compound in asymmetric catalysis involves its use in the addition of enecarbamates to diketones, specifically butane-2,3-dione. This reaction leads to the formation of stereogenic tertiary alcohols, analogous to aldol (B89426) products rsc.orgresearchgate.net.
Nickel(II) complexes incorporating C2-symmetric this compound derivatives have been identified as effective catalysts for the asymmetric addition of enecarbamates to butane-2,3-dione rsc.orgresearchgate.netrsc.org. These Ni(II) complexes act as Lewis acids, activating the butane-2,3-dione towards nucleophilic attack by the enecarbamate. The chiral diamine ligand coordinates to the nickel center, creating a chiral pocket that governs the stereoselectivity of the addition. A study highlighted a novel nickel(II) triflate complex of a C2-symmetric diamine as a good catalyst for this transformation, producing stereogenic tertiary alcohols rsc.org. The steric bulk and specific conformation of the diamine ligand play a critical role in controlling the enantioselectivity of the reaction evitachem.combenchchem.comrsc.org.
Catalyst Design and Optimization Strategies
Impact of Metal Center and Counterions
The efficacy of this compound as a chiral ligand in asymmetric catalysis is profoundly influenced by the nature of the coordinated metal center and the associated counterions. Variations in these components can significantly alter catalytic activity, substrate scope, and, crucially, enantioselectivity. By judiciously selecting the metal and counterion, chemists can fine-tune the catalytic system to achieve optimal performance for specific transformations.
Metal Center Influence
The choice of metal center plays a pivotal role in dictating the catalytic capabilities and stereochemical control offered by this compound-based complexes. Different metals possess distinct electronic properties and coordination preferences, which, when combined with the chiral diamine ligand, lead to varied catalytic outcomes.
Nickel: Nickel complexes featuring chiral diamine ligands have demonstrated utility in asymmetric transformations. For instance, a nickel(II) triflate complex employing a C2-symmetric diamine ligand was identified as an effective catalyst for the enantioselective addition of enecarbamates to butane-2,3-dione, yielding stereogenic products rsc.org. This highlights nickel's potential as a metal center for asymmetric catalysis when paired with appropriate diamine ligands.
Copper: Copper catalysis, often employing chiral diamine ligands, is well-established for various asymmetric reactions. Copper complexes coordinated with C2-symmetric diamines have shown promise in asymmetric Henry reactions, leading to enantioenriched β-nitroalcohols with excellent yields and moderate to high enantioselectivities researchgate.net. Furthermore, copper-catalyzed asymmetric allylic substitutions have been reported, achieving moderate enantioselectivities, with improvements noted through the use of specific chiral diamine-based ligands beilstein-journals.org.
Ruthenium: Ruthenium complexes are frequently utilized in hydrogenation and dehydrogenation reactions. Chiral ruthenium complexes incorporating both diphosphine and 1,2-diamine ligands, which include derivatives of this compound, have been shown to catalyze the hydrogenation of ketones and imines to chiral amines with good to excellent enantiomeric excess researchgate.net. These systems often involve chloride as a counterion in the precatalyst structure, with bases and hydrogen donors like isopropanol (B130326) facilitating the catalytic cycle researchgate.net.
Counterion Influence
The counterion associated with the metal complex, or present in the catalytic system, plays a critical role in modulating catalyst performance. Counterions can influence the electronic environment around the metal center, affect substrate binding through electrostatic interactions, and stabilize transition states, thereby impacting both the rate and stereochemical outcome of the reaction.
Halide Counterions: Studies have revealed significant impacts of halide counterions on enantioselectivity in catalytic systems. For example, in certain organocatalytic processes, the enantioselectivity observed with a specific chiral catalyst varied dramatically depending on the halide counterion. Chloride yielded up to 97% enantiomeric excess (ee), bromide around 68% ee, and iodide showed less than 5% ee, underscoring the profound influence of the counterion's identity on the stereochemical outcome nih.gov.
Triflate Counterions: Triflate anions (OTf) have also been implicated in enhancing catalytic performance. Nickel(II) triflate complexes have been employed in asymmetric catalysis rsc.org. Additionally, metal triflates, such as Ytterbium triflate (Yb(OTf)3), have been used as additives in ruthenium-catalyzed reactions to improve yields and mitigate reaction conditions rsc.org.
The interplay between the metal center, the chiral diamine ligand (such as this compound), and the counterion is therefore a crucial aspect in the development of efficient and selective asymmetric catalysts.
Butane 2,3 Diamine in Materials Science and Supramolecular Chemistry
Butane-2,3-diamine as a Precursor for Advanced Materials
The unique structural features of this compound make it a valuable precursor in the synthesis of advanced materials, contributing to the development of novel polymers and specialized thin films.
Polymer Synthesis (e.g., Polyamides, Polyurethanes)
This compound serves as a foundational component in the creation of various polymers. Its diamine functionality allows it to participate in polycondensation reactions, forming robust polymer backbones. It is explored as a building block for novel polymers designed to exhibit enhanced thermal and mechanical properties benchchem.com. In the realm of polyamides, this compound is relevant to their depolymerization processes, indicating its fundamental role in polyamide chemistry google.com. Furthermore, it has found application as a reagent in the synthesis of specific polyurethane formulations, contributing to the development of antibacterial castor oil-based polyurethane membranes pharmaffiliates.com. While direct polymerization data for the parent compound is limited in the provided search results, its derivatives have shown promise in material applications. For instance, certain derivatives have been incorporated into polymers with notable thermal and mechanical characteristics.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
| Polyurethane | 220 | 50 | benchchem.com |
| Epoxy Resin | 180 | 70 | benchchem.com |
Note: The properties listed above are for derivatives of this compound, not the parent compound.
Precursors for Atomic Layer Deposition (ALD)
In the field of materials science, specific derivatives of this compound have been identified as effective precursors for Atomic Layer Deposition (ALD). These derivatives, particularly those featuring bulky substituents like tert-butyl groups, exhibit the necessary volatility and thermal stability for ALD processes avsconferences.orgresearchgate.net. For example, Rac-N2,N3-di-tert-butylthis compound has been utilized in the deposition of aluminum (Al) and aluminum oxide (Al₂O₃) films researchgate.net. The controlled deposition enabled by ALD is crucial for creating thin films with precise thickness and composition, essential for microelectronic and nanotechnological applications researchgate.net.
| Derivative Name | Deposited Films | Reference |
| Rac-N2,N3-di-tert-butylthis compound | Al, Al₂O₃ | researchgate.net |
| di-tert-butylthis compound | Al precursors | avsconferences.org |
Exploration in Supramolecular Chemistry
The inherent flexibility and specific molecular architecture of this compound make it an intriguing subject for supramolecular chemistry, particularly in the study of molecular recognition and self-assembly.
Conformation Flexibility and Adaptive Binding
The aliphatic butane (B89635) backbone of this compound provides significant conformational flexibility, distinguishing it from more rigid cyclic diamines benchchem.com. This flexibility allows the molecule to adopt various conformations, including cis and trans isomers, which can be identified through techniques like variable-temperature NMR spectroscopy benchchem.com. The trans isomers are often favored in solution due to reduced steric hindrance benchchem.com. This dynamic conformational behavior is crucial for its ability to engage in adaptive binding, where the molecule can adjust its shape to optimize interactions with other molecules or metal centers benchchem.com.
Inclusion Compounds and Host-Guest Interactions
This compound has been investigated for its role in host-guest chemistry. Studies have utilized fluorescence titration to measure binding constants with guest molecules like pyrene (B120774) derivatives benchchem.com. The diamine possesses a cavity size of approximately 5 Å, which enables it to selectively encapsulate small aromatic guests benchchem.com. This capacity for selective molecular encapsulation is a cornerstone of supramolecular chemistry, enabling the design of systems for molecular recognition, separation, and sensing benchchem.com.
Compound List:
this compound (2,3-diaminobutane)
N2,N3-Di-tert-butylthis compound
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)this compound
1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine
Butane-1,4-diamine
1,3-Butanediamine
Theoretical and Computational Investigations of Butane 2,3 Diamine
Quantum Chemical Calculations for Stereoisomers
Butane-2,3-diamine exists as three stereoisomers: a pair of enantiomers, (2R,3R)-butane-2,3-diamine and (2S,3S)-butane-2,3-diamine, and an achiral meso diastereomer, (2R,3S)-butane-2,3-diamine. wikipedia.org Quantum chemical calculations are instrumental in understanding the subtle differences in the properties of these stereoisomers.
The relative stability of the diastereomers and their various conformations can be determined through computational methods such as Density Functional Theory (DFT). These calculations are crucial for understanding the conformational preferences that influence the molecule's physical properties and its behavior as a ligand in coordination chemistry.
A detailed computational study on the structurally analogous compound, butane-2,3-diol, using DFT (B3LYP/6-311++G**) and MP2 calculations, provides significant insights into the energetic landscape that can be extended to this compound. uc.ptresearchgate.netnih.gov The conformational stability is largely dictated by the dihedral angle of the central C-C bond and the potential for intramolecular hydrogen bonding between the two functional groups. uc.ptresearchgate.net For both the chiral and meso isomers of butane-2,3-diol, the most stable conformers were found to have a gauche arrangement around the central C-C bond, which allows for the formation of a stabilizing intramolecular hydrogen bond. uc.ptresearchgate.netnih.gov This is in contrast to simple alkanes like butane (B89635), where the anti conformation is the most stable due to minimized steric hindrance. lumenlearning.com The presence of the amino groups in this compound would similarly favor conformations that allow for intramolecular hydrogen bonding.
The relative energies of the most stable conformers of the (R,S) and (S,S) diastereomers of butane-2,3-diol, as calculated by DFT, are presented in the table below. It is expected that this compound would exhibit a similar energetic landscape.
| Diastereomer | Conformer | Relative Energy (kJ/mol) | Calculated Gas Phase Population at 295 K (%) |
|---|---|---|---|
| (R,S)-butane-2,3-diol | g'Gg' | 0.00 | 49.8 |
| (R,S)-butane-2,3-diol | tGg' | 1.55 | 22.1 |
| (S,S)-butane-2,3-diol | gG'g | 0.00 | 50.4 |
| (S,S)-butane-2,3-diol | gG't | 0.17 | 45.9 |
Data adapted from a computational study on butane-2,3-diol, which is expected to have a similar energetic landscape to this compound. uc.pt
The enantiomers of this compound are optically active, meaning they rotate the plane of polarized light. wikipedia.org The specific rotation is a characteristic physical property of a chiral molecule. wikipedia.orgmasterorganicchemistry.com Quantum chemical calculations can predict the specific rotation and other chiroptical properties, such as circular dichroism, of chiral molecules.
Electronic Structure and Reactivity Modeling
Computational methods, particularly DFT, are widely used to model the electronic structure of molecules and to predict their reactivity. mdpi.comnih.govnih.gov For this compound, these calculations can provide insights into its behavior as a nucleophile and as a ligand in metal complexes.
The electronic structure of a molecule is described by its molecular orbitals, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov
For this compound, the HOMO would be expected to be localized on the nitrogen atoms of the amino groups, consistent with their nucleophilic character. The LUMO would likely be an antibonding orbital associated with the C-N or C-C bonds. DFT calculations can provide quantitative values for the HOMO and LUMO energies, as well as visualize their spatial distribution. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of the different stereoisomers of this compound.
| Reactivity Descriptor | Definition | Significance |
|---|---|---|
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released upon adding an electron. |
| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -(IP + EA) / 2 | Tendency of electrons to escape from the system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |
Computational Studies of Catalytic Mechanisms
The chiral enantiomers of this compound are valuable ligands in asymmetric catalysis. Computational studies play a crucial role in understanding the mechanisms of these catalytic reactions and in rationally designing more efficient and selective catalysts. rsc.org
A chemical reaction proceeds from reactants to products through a high-energy transition state. The geometry of the transition state and its energy relative to the reactants (the energy barrier) determine the rate of the reaction. Computational methods, such as DFT, can be used to locate transition state structures and calculate their energies. researchgate.net
In the context of a reaction catalyzed by a metal complex of this compound, computational studies can model the entire catalytic cycle. This involves identifying all intermediates and transition states and calculating their relative energies to construct a complete energy profile for the reaction. This information is critical for understanding the rate-determining step of the reaction and for identifying factors that may limit the catalyst's efficiency.
In asymmetric catalysis, a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. The enantioselectivity of a reaction is determined by the difference in the energy barriers of the transition states leading to the two enantiomeric products. nih.gov
Computational studies are particularly powerful in explaining the origin of enantioselectivity. By modeling the transition states for the formation of both enantiomers, the difference in their energies (ΔΔG‡) can be calculated. A larger energy difference corresponds to a higher enantiomeric excess of the major product. These calculations can reveal the specific non-covalent interactions between the chiral ligand and the substrate in the transition state that are responsible for the stereochemical outcome. rsc.org This understanding can then be used to design new ligands with improved enantioselectivity.
Emerging Research Directions and Future Perspectives for Butane 2,3 Diamine Research
Development of Novel and Greener Synthetic Routes
The ongoing global emphasis on sustainable chemistry necessitates the development of environmentally benign and efficient synthetic pathways for valuable chemical intermediates. For butane-2,3-diamine, future research will likely focus on:
Atom-Economical Syntheses: Exploring synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste generation. This could involve catalytic approaches that avoid stoichiometric reagents or elaborate protecting group strategies.
Renewable Feedstocks: Investigating the potential to derive this compound or its precursors from biomass or other renewable resources, aligning with green chemistry principles.
Catalytic Asymmetric Synthesis of Precursors: Developing enantioselective catalytic methods to synthesize chiral precursors that can be readily converted to enantiomerically pure this compound, thereby avoiding costly resolution steps.
Reduced Solvent Usage and Energy Consumption: Designing synthetic processes that utilize greener solvents (e.g., water, supercritical CO2) or solvent-free conditions, and operate under milder temperatures and pressures.
Expansion of Catalytic Applications in Organic Synthesis
Chiral diamines are well-established ligands in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules. This compound, with its specific stereochemical configuration, is expected to find broader applications in this domain. Future research will likely focus on:
Asymmetric Hydrogenation and Transfer Hydrogenation: Building upon the success of other chiral diamine ligands, this compound can be investigated as a ligand for transition metal catalysts (e.g., Ru, Ir, Rh) in the enantioselective hydrogenation and transfer hydrogenation of ketones, imines, and olefins. Research may explore its efficacy in synthesizing chiral alcohols, amines, and other valuable intermediates.
Organocatalysis: Investigating the potential of this compound itself, or its derivatives, to act as chiral organocatalysts in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, offering metal-free catalytic pathways.
Ligand Design for Novel Catalytic Transformations: Synthesizing new metal complexes incorporating this compound or its modified forms to catalyze reactions beyond traditional hydrogenation, such as C-H activation, cross-coupling reactions, and cycloadditions.
Tandem and Cascade Catalysis: Designing catalytic systems where this compound-based catalysts participate in multi-step transformations, improving synthetic efficiency and reducing the number of isolation steps.
Table 1: Illustrative Catalytic Applications of Related Chiral Diamine Ligands
| Chiral Diamine Ligand | Metal Catalyst | Reaction Type | Typical Performance Metrics (Examples) | Reference Type |
| (S,S)-DPEN | Ru(II) | Asymmetric Transfer Hydrogenation of Ketones | Up to 99% ee, High TONs (e.g., 12,000) researchgate.net | Related System |
| (S)-DAIPEN | Ru(II)-BINAP | Asymmetric Hydrogenation of Benzophenones | Up to 99% ee, Quantitative yield thieme-connect.com | Related System |
| Chiral 1,3-Diamine | Ir(III) | Asymmetric Transfer Hydrogenation of Imines | High enantioselectivity (access to both enantiomers) researchgate.net | Related System |
| Chiral Diamine | Ru(II) | Asymmetric Hydrogenation of Ketones | High enantioselectivity researchgate.net | Related System |
| Chiral Diamine | Ir complex | Asymmetric Hydrogenation of Ketones/Imines | High catalytic activity and excellent selectivity researchgate.net | Related System |
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction control, scalability, safety, and high-throughput experimentation. Future research directions for this compound could include:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound itself, potentially leading to more efficient and safer production.
Immobilization for Flow Catalysis: Immobilizing this compound or its metal complexes onto solid supports for use in packed-bed reactors in continuous flow systems. This would facilitate catalyst recovery and reuse, enhancing process sustainability.
Automated Reaction Screening: Utilizing automated platforms to rapidly screen a library of this compound derivatives as ligands or catalysts for various organic transformations, accelerating the discovery of optimal catalytic systems.
Process Intensification: Leveraging microreactor technology and other flow chemistry techniques to intensify reactions involving this compound, enabling better heat and mass transfer, and improved safety for potentially hazardous reactions.
Design of Multifunctional this compound Ligands and Materials
This compound can serve as a foundational unit for constructing more complex chiral ligands and functional materials. Future research will likely explore:
Chiral Ligand Scaffolds: Synthesizing novel multidentate ligands by incorporating this compound into larger molecular architectures, such as Schiff bases, phosphines, or N-heterocyclic carbenes, to fine-tune steric and electronic properties for specific catalytic applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: Utilizing this compound as a chiral linker in the construction of MOFs or coordination polymers. Such materials could exhibit interesting properties for enantioselective separation, heterogeneous catalysis, or sensing applications.
Supramolecular Assemblies: Designing self-assembled chiral structures or host-guest systems where this compound plays a role in chiral recognition or templating.
Chiral Sensors: Developing derivatives of this compound that can selectively bind to chiral analytes, leading to detectable signals (e.g., optical or electrochemical) for sensing applications.
Advanced Spectroscopic Characterization Techniques for New Derivatives
As new derivatives and complexes involving this compound are synthesized, robust characterization methods are essential to confirm their structures, purity, and stereochemistry. Future research will likely employ and advance:
High-Resolution NMR Spectroscopy: Utilizing advanced NMR techniques (e.g., 2D NMR, variable temperature NMR, chiral shift reagents) to elucidate the structure and stereochemistry of this compound derivatives and their metal complexes.
Mass Spectrometry: Employing techniques like LC-MS and GC-MS for precise molecular weight determination, fragmentation analysis, and purity assessment of synthesized compounds. Chiral mass spectrometry could also be explored for direct enantiomeric excess determination.
Chiral Chromatography: Utilizing chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as indispensable tools for separating and quantifying enantiomers, ensuring high enantiomeric purity of synthesized this compound and its derivatives.
Circular Dichroism (CD) Spectroscopy: Applying CD spectroscopy to determine the absolute configuration and conformational properties of chiral this compound derivatives and their complexes, often in conjunction with quantum chemical calculations.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data remains the gold standard for definitive structural determination, including absolute configuration, of crystalline this compound derivatives and their coordination compounds.
By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for its broader application in synthesis, catalysis, and materials science.
Q & A
Q. What are the established synthesis routes for enantiomerically pure (R,R)- and (S,S)-Butane-2,3-diamine?
Butane-2,3-diamine enantiomers are synthesized via stereoselective reduction of 2,3-diketone precursors using chiral catalysts. For example, (R,R)-(-)-2,3-butanediol can be obtained via enzymatic reduction or asymmetric hydrogenation with transition metal catalysts (e.g., Ru-BINAP complexes). Purification involves recrystallization or chiral column chromatography to achieve >98% enantiomeric excess (ee). Key intermediates should be verified using polarimetry or chiral HPLC .
Q. Which analytical techniques are most effective for characterizing this compound purity and enantiomeric composition?
- Purity analysis : Use -NMR (400 MHz, DO) to identify proton environments and quantify impurities.
- Enantiomeric excess : Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or -NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve enantiomers.
- Thermodynamic properties : Differential scanning calorimetry (DSC) and IR spectroscopy (neat, 4000–450 cm) to confirm phase transitions and functional groups .
Advanced Research Questions
Q. How can this compound serve as a chiral ligand in asymmetric catalysis?
this compound’s vicinal diamine structure enables coordination to transition metals (e.g., Cu, Pd), forming chiral complexes for enantioselective reactions. For instance, in asymmetric aldol reactions, its rigid conformation induces steric control over substrate binding. Optimize metal-ligand ratios (1:1 to 1:2) and solvent polarity (e.g., THF vs. DMF) to enhance catalytic activity and selectivity. Monitor reaction progress via LC-MS and compare ee values with control ligands .
Q. What metabolic roles does this compound play in biological systems?
As an endogenous metabolite, it participates in microbial redox balance and stress response pathways. For example, in Bacillus subtilis, it acts as a compatible solute under osmotic stress. Study its biosynthesis via gene knockout strains (e.g., ΔbudC mutants) and quantify intracellular levels using GC-MS with deuterated internal standards. Contrast its accumulation with other diols (e.g., glycerol) under varying pH and salinity conditions .
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?
Discrepancies in melting points or enthalpies often arise from polymorphic forms or measurement protocols. Standardize conditions by:
- Using high-purity samples (>99.9%) validated via elemental analysis.
- Employing adiabatic calorimetry for phase-change data.
- Cross-referencing with computational models (e.g., DFT calculations for gas-phase thermochemistry). Publish raw datasets to enable meta-analyses .
Q. What methodologies are optimal for studying this compound’s cryoprotectant efficacy?
Evaluate cryoprotection by measuring post-thaw cell viability in mammalian cell lines (e.g., HEK293) treated with 0.5–2.0 M this compound. Compare with commercial cryoprotectants (e.g., DMSO) using trypan blue exclusion assays. Assess glass transition temperatures () via DSC to correlate molecular flexibility with ice recrystallization inhibition. Replicate studies at varying cooling rates (1–10°C/min) .
Methodological Notes
- Stereochemical analysis : Always pair chiral HPLC with circular dichroism (CD) spectroscopy to confirm absolute configurations.
- Safety protocols : Handle this compound in fume hoods due to potential respiratory irritation, and store at 4°C under inert atmosphere to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
